![molecular formula C14H9ClN4 B12971389 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile is a heterocyclic compound that features a triazolo-pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolo-pyridine moiety is known to impart various biological activities, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction. The process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using the same microwave-mediated method. This approach demonstrates good functional group tolerance and results in high yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The chloro group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The triazolo-pyridine core is known to act as an inverse agonist for RORγt, and as an inhibitor for enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazolo core but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Thiazolo[3,2-b]triazole: Features a thiazole ring fused with a triazole ring, exhibiting different chemical properties.
Uniqueness
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile is unique due to its specific substitution pattern and the presence of both chloro and nitrile groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H9ClN4 |
|---|---|
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
4-(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile |
InChI |
InChI=1S/C14H9ClN4/c1-9-4-10(7-16)2-3-12(9)13-5-11(15)6-14-17-8-18-19(13)14/h2-6,8H,1H3 |
InChI-Schlüssel |
QOESFSFVZPOULT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#N)C2=CC(=CC3=NC=NN23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


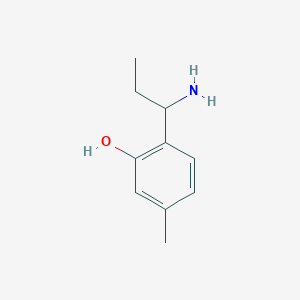
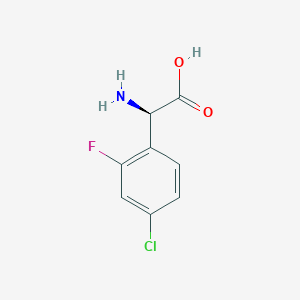
![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)

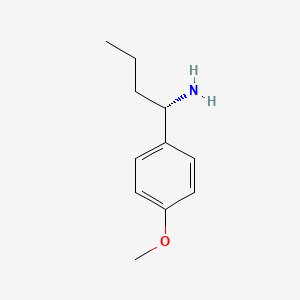
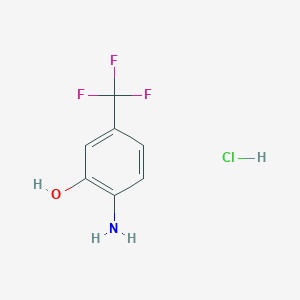

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
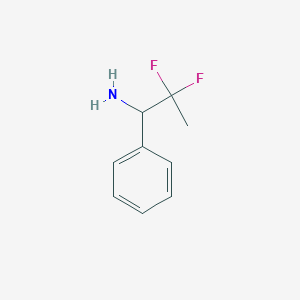
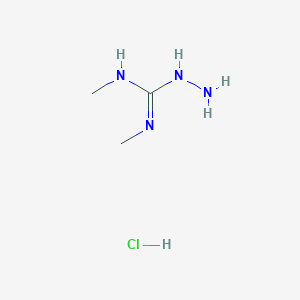
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)

